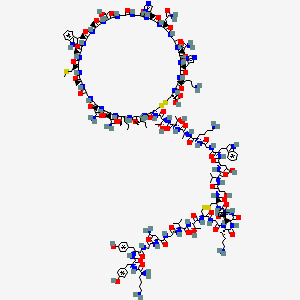![molecular formula C9H20N2O3 B568686 Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) CAS No. 121103-18-2](/img/new.no-structure.jpg)
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is a chemical compound with the molecular formula C9H20N2O3. This compound is known for its unique structure, which includes an aminooxy functional group attached to a butyl chain, and a carbamate ester group. It is often used in various chemical and biological research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- typically involves the following steps:
Formation of the Aminooxy Intermediate: The initial step involves the preparation of the aminooxy intermediate. This can be achieved by reacting hydroxylamine with a suitable butyl derivative under controlled conditions.
Carbamate Ester Formation: The aminooxy intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine, altering the compound’s reactivity and properties.
Substitution: The carbamate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amine derivatives.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity.
Mechanism of Action
The mechanism by which Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- exerts its effects involves the interaction of its aminooxy group with various molecular targets. This group can form stable covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of oxime derivatives. These interactions can inhibit enzyme activity or modify protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [2-(aminooxy)ethyl]-, 1,1-dimethylethyl ester: Similar structure but with a shorter ethyl chain.
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester: Similar structure with a propyl chain.
Carbamic acid, [2-(aminooxy)hexyl]-, 1,1-dimethylethyl ester: Similar structure with a longer hexyl chain.
Uniqueness
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of the aminooxy group provides distinct chemical properties that are not found in many other carbamate esters, making it particularly valuable in specialized research applications.
Properties
CAS No. |
121103-18-2 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-aminooxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-5-7(14-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
BUIPMOBDSFMZNR-ZETCQYMHSA-N |
SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Isomeric SMILES |
CC[C@@H](CNC(=O)OC(C)(C)C)ON |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)ON |
Synonyms |
Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


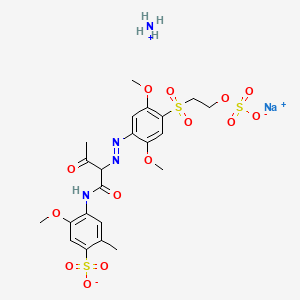
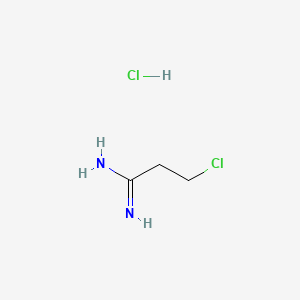
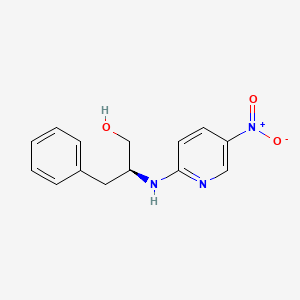

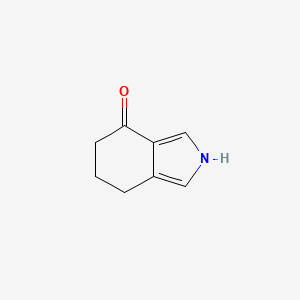
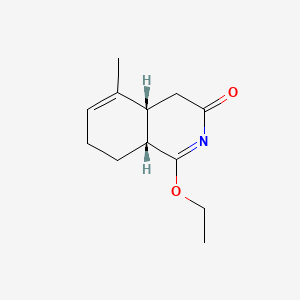
![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)
![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)
